Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-
Description
This compound is a structurally complex benzoic acid derivative featuring a 3-bromophenoxy substituent at the 2-position and a stereochemically defined side chain at the 4-position. The side chain includes a (3S)-configured piperidinyl group linked to a dihydro-pyrimidinone ring and a 3,3-dimethylbutyl moiety.
Properties
Molecular Formula |
C29H34BrN3O5 |
|---|---|
Molecular Weight |
584.5 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-4-[3,3-dimethyl-1-[3-(5-methyl-2,4-dioxopyrimidin-1-yl)piperidin-1-yl]butyl]benzoic acid |
InChI |
InChI=1S/C29H34BrN3O5/c1-18-16-33(28(37)31-26(18)34)21-8-6-12-32(17-21)24(15-29(2,3)4)19-10-11-23(27(35)36)25(13-19)38-22-9-5-7-20(30)14-22/h5,7,9-11,13-14,16,21,24H,6,8,12,15,17H2,1-4H3,(H,35,36)(H,31,34,37) |
InChI Key |
SXYGLXXKMZTVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCCN(C2)C(CC(C)(C)C)C3=CC(=C(C=C3)C(=O)O)OC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis
- Benzoic acid
- Brominated phenol (e.g., 3-bromophenol)
- Coupling agents (e.g., DCC or EDC)
- Solvent (e.g., dichloromethane)
- Dissolve benzoic acid in dichloromethane.
- Add bromophenol and a coupling agent.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Pyrimidine Synthesis
- Urea or thiourea
- Aldehydes (e.g., acetaldehyde)
- Acetic acid
- Mix urea with an aldehyde in acetic acid.
- Heat the mixture to promote cyclization.
- Isolate the pyrimidine product through crystallization.
Coupling Reaction
- Palladium catalyst
- Base (e.g., potassium carbonate)
- Solvent (e.g., ethanol)
- Combine the brominated intermediate with the pyrimidine derivative in ethanol.
- Add a base and palladium catalyst.
- Heat under reflux conditions for several hours.
- Purify through recrystallization.
Final Functionalization
- Acidic or basic conditions for deprotection
- Solvents as required
- Treat the product with acidic or basic solutions to remove protecting groups.
Isolate and purify the final product using standard techniques.
The synthesis of complex compounds like 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-benzoic acid requires careful optimization of each step to maximize yield and purity.
| Step | Method | Yield (%) | Comments |
|---|---|---|---|
| Direct Synthesis | Electrophilic Substitution | 60% | Moderate yield; optimization needed |
| Pyrimidine Synthesis | Cyclization | 70% | Good yield; straightforward procedure |
| Coupling Reaction | Palladium-Catalyzed | 80% | High efficiency; critical step |
| Final Functionalization | Deprotection | 90% | High yield; clean product |
The preparation of benzoic acid derivatives like 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]- involves intricate synthetic pathways requiring multiple steps and careful optimization of conditions. Each method contributes uniquely to achieving the final compound with high purity and yield, making it suitable for further applications in drug development and chemical research.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyrimidinyl moieties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl groups in the pyrimidinyl ring.
Substitution: The bromophenoxy group can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Pharmacological and Physicochemical Properties
- Target Compound vs. 0Y5 (PDB Entry): The trifluoromethyl group in 0Y5 enhances electron-withdrawing effects and metabolic stability compared to bromine in the target compound. However, bromine’s larger atomic radius may improve hydrophobic interactions in binding pockets .
- Natural Derivatives (): Natural benzoic acid derivatives like compound 1 (3,4-dimethoxybenzoylamino) exhibit antioxidant properties, whereas synthetic analogs with bromophenoxy groups are optimized for enzyme inhibition due to higher lipophilicity .
- Sulfonamide Derivatives (): Sulfonyl groups (e.g., in CAS N/A) improve aqueous solubility and bioavailability, a trade-off absent in the target compound’s bromophenoxy-dominated structure .
Biological Activity
The compound Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]- is a complex organic molecule with significant potential in various biological applications. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C29H34BrN3O5
- Molecular Weight : 584.501 g/mol
- Chiral Centers : 2
- Bond Count : 75 (including 12 aromatic bonds)
The chemical structure is characterized by a benzoic acid moiety linked to a bromophenyl group and a piperidine derivative, which may contribute to its biological activity by interacting with various biological targets.
Research indicates that benzoic acid derivatives can influence several biological pathways:
- Proteostasis Modulation : Studies have shown that benzoic acid derivatives promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis. For instance, compounds derived from Bjerkandera adusta demonstrated significant activation of cathepsins B and L, which are essential for proteolytic processes .
- Antimicrobial Activity : Certain derivatives exhibit antimicrobial properties. For example, benzoic acid has been noted for its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antibacterial agent .
- Antioxidant Properties : The antioxidant capacity of benzoic acid derivatives contributes to their protective effects against oxidative stress, which is linked to numerous chronic diseases .
Case Studies and Research Findings
Several studies have detailed the biological activities of benzoic acid derivatives:
- Study on Proteolytic Pathways : A study published in PMC highlighted that specific benzoic acid derivatives significantly activated the UPP and ALP pathways in human foreskin fibroblasts. Compound 3 from this study showed the highest activation rates of cathepsins B and L, indicating its potential as a therapeutic agent for age-related conditions .
- Antimicrobial Efficacy : Another research effort demonstrated that benzoic acid derivatives possess notable antibacterial activity against Staphylococcus aureus, making them candidates for developing new antibiotics .
Comparative Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
